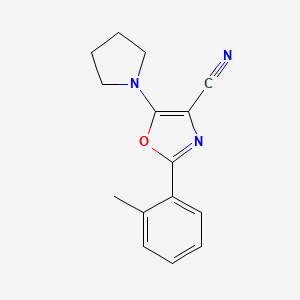![molecular formula C19H28N4O3 B5703382 N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide, commonly known as MPPI, is a synthetic compound that has shown potential in various scientific research applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of MPPI is not fully understood, but it is believed to act as a selective dopamine D3 receptor antagonist. By blocking the dopamine D3 receptor, MPPI may reduce the reinforcing effects of drugs of abuse, making it a potential treatment for addiction.
Biochemical and Physiological Effects
MPPI has been shown to have a number of biochemical and physiological effects. In animal studies, MPPI has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. MPPI has also been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPPI in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors in the brain. However, one of the limitations of using MPPI is its relatively low potency, which may require higher doses to achieve the desired effects.
Orientations Futures
There are a number of future directions for research on MPPI. One area of research could be to further investigate the mechanism of action of MPPI, and how it interacts with other receptors in the brain. Another area of research could be to study the potential use of MPPI in the treatment of other disorders, such as depression or anxiety. Additionally, research could be done to develop more potent analogs of MPPI, which could be more effective in lab experiments.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide, or MPPI, is a synthetic compound that has shown potential in various scientific research applications. MPPI has been studied for its potential use in the treatment of drug addiction, as well as its potential as a selective dopamine D3 receptor antagonist. Although there are limitations to using MPPI in lab experiments, there are a number of future directions for research on this compound.
Méthodes De Synthèse
The synthesis of MPPI involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to form the amide. The amide is then reacted with piperidine-1-carbonyl chloride to form the final product, MPPI.
Applications De Recherche Scientifique
MPPI has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where MPPI has shown potential as a selective dopamine D3 receptor antagonist. MPPI has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-7-5-16(6-8-17)20-18(24)15-21-11-13-23(14-12-21)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUCIICFWMENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)


![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)


![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)
